molecular formula C12H10N4O3 B14448745 8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin CAS No. 76239-26-4

8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin

Cat. No.: B14448745
CAS No.: 76239-26-4
M. Wt: 258.23 g/mol
InChI Key: DZEXGGCYFBFCSJ-UHFFFAOYSA-N
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Description

8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin typically involves the introduction of the ethoxy group and the tetrazole ring onto the coumarin backbone. One common method includes the reaction of 8-hydroxycoumarin with ethyl iodide in the presence of a base to form 8-ethoxycoumarin. This intermediate is then reacted with sodium azide and ammonium chloride to introduce the tetrazole ring, yielding the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit xanthine oxidase, an enzyme involved in purine metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin is unique due to its specific combination of the ethoxy group and the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

76239-26-4

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

8-ethoxy-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C12H10N4O3/c1-2-18-9-5-3-4-7-6-8(11-13-15-16-14-11)12(17)19-10(7)9/h3-6H,2H2,1H3,(H,13,14,15,16)

InChI Key

DZEXGGCYFBFCSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3

Origin of Product

United States

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